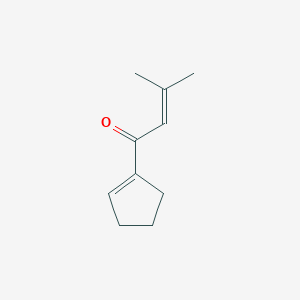
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine is an organic compound characterized by the presence of two morpholine rings connected via a hexyl chain with sulfanyl groups. This compound is of interest due to its unique structure, which combines the properties of morpholine and sulfanyl groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine typically involves the reaction of morpholine with a hexyl chain containing sulfanyl groups. One common method involves the use of diethanolamine and sulfuric acid to produce morpholine, which is then reacted with a hexyl chain containing sulfanyl groups under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to produce corresponding thiols.
Substitution: The morpholine rings can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of polymers and as an additive in lubricants and surfactants.
Mecanismo De Acción
The mechanism of action of 4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine involves its interaction with molecular targets such as enzymes and receptors. The morpholine rings can interact with active sites of enzymes, while the sulfanyl groups can form disulfide bonds with cysteine residues in proteins, affecting their function . The compound’s ability to undergo various chemical reactions also contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler compound with a single morpholine ring, used in various industrial applications.
4-Morpholinopropane sulfonic acid: Contains a morpholine ring and a sulfonic acid group, used as a buffering agent in biological research.
Di(morpholin-4-yl) disulfide: Contains two morpholine rings connected by a disulfide bond, used in the synthesis of polymers and as a cross-linking agent.
Uniqueness
4-(6-Morpholin-4-ylsulfanylhexylsulfanyl)morpholine is unique due to its dual morpholine rings connected by a hexyl chain with sulfanyl groups. This structure provides a combination of properties from both morpholine and sulfanyl groups, making it a versatile compound in various chemical and biological applications.
Propiedades
Número CAS |
53551-60-3 |
|---|---|
Fórmula molecular |
C14H28N2O2S2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
4-(6-morpholin-4-ylsulfanylhexylsulfanyl)morpholine |
InChI |
InChI=1S/C14H28N2O2S2/c1(3-13-19-15-5-9-17-10-6-15)2-4-14-20-16-7-11-18-12-8-16/h1-14H2 |
Clave InChI |
ZMLXCVMUFOKURI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1SCCCCCCSN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{Methyl[8-(3-octylthiiran-2-yl)octanoyl]amino}ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14650513.png)
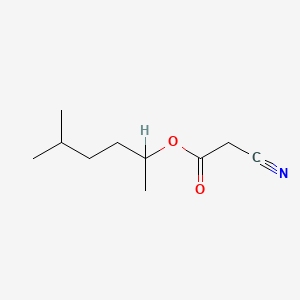

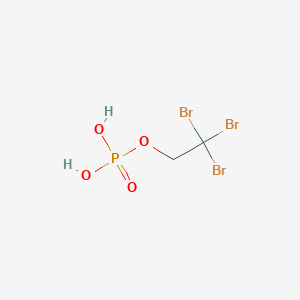
![1,4-Didodecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium diiodide](/img/structure/B14650535.png)
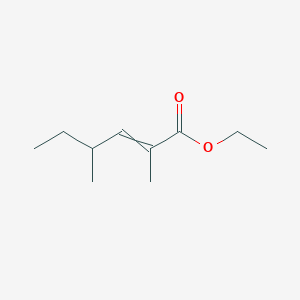
![2-[4-(1,3-Dithiolan-2-yl)phenyl]propanoic acid](/img/structure/B14650558.png)
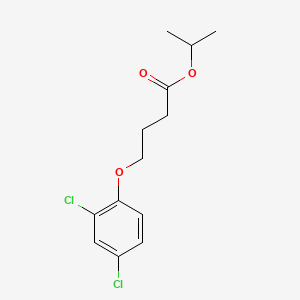
![N-[(1,2-Dihydroacenaphthylen-5-YL)methylidene]hydroxylamine](/img/structure/B14650573.png)
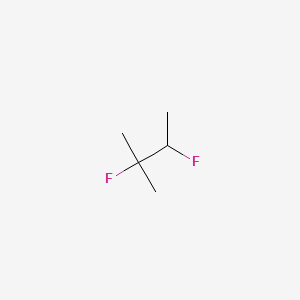
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)

